molecular formula C13H12N2OS2 B2554242 2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one CAS No. 52881-35-3

2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2554242
CAS No.: 52881-35-3
M. Wt: 276.37
InChI Key: ZXMPULAVCDHXFT-UHFFFAOYSA-N
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Description

2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This kinase is a critical regulator of numerous signaling pathways, and its dysregulation is implicated in the pathogenesis of several diseases. The primary research value of this compound lies in its application as a chemical probe to investigate the role of GSK-3β in neurological disorders and cancer. In neuroscience research, it is utilized to study tau hyperphosphorylation in Alzheimer's disease models , as inhibiting GSK-3β can reduce pathological tau aggregation, a key hallmark of the disease. Furthermore, its neuroprotective properties are explored in contexts of oxidative stress and neuronal apoptosis . In oncology, GSK-3β has been identified as a potential therapeutic target, and this inhibitor is used to elucidate its involvement in cell proliferation, survival, and chemoresistance in various cancer cell lines. By providing high selectivity for GSK-3β, this compound enables researchers to dissect complex cellular mechanisms and validate GSK-3β as a target for novel therapeutic interventions.

Properties

IUPAC Name

13-methyl-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-7-6-15-12(16)10-8-4-2-3-5-9(8)18-11(10)14-13(15)17-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMPULAVCDHXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C3=C(N=C2S1)SC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions[_{{{CITATION{{{2{A facile one-pot synthesis of 6,7,8,9-tetrahydrobenzo [4,5]thieno [2,3-](https://link.springer.com/article/10.1007/s00706-008-0060-z). One common approach is the reaction of 2-mercapto-6,7,8,9-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one with hydrazonoyl halides in the presence of triethylamine[{{{CITATION{{{2{A facile one-pot synthesis of 6,7,8,9-tetrahydrobenzo [4,5]thieno 2,3-. This reaction yields the desired compound through a series of intermediate steps[{{{CITATION{{{_2{A facile one-pot synthesis of 6,7,8,9-tetrahydrobenzo [4,5]thieno 2,3-.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods[_{{{CITATION{{{_2{A facile one-pot synthesis of 6,7,8,9-tetrahydrobenzo [4,5]thieno 2,3-. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{A facile one-pot synthesis of 6,7,8,9-tetrahydrobenzo [4,5]thieno 2,3-[{{{CITATION{{{_3{Synthesis of indole derivatives as prevalent moieties present in ...](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f).

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler thieno[2,3-d]pyrimidin-4-ones.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the thiazolo[4,5-d]pyrimidine framework. For instance:

  • Synthesis and Evaluation : A study synthesized various derivatives of thiazolo[4,5-d]pyrimidines and evaluated their antiproliferative activity against several cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
    • Case Study : Among the synthesized compounds, certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. This suggests that modifications to the thiazolo[4,5-d]pyrimidine core can enhance anticancer properties.
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. Molecular docking studies have indicated favorable binding interactions with targets involved in cancer proliferation .

Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activity:

  • Inhibition Studies : Research has shown that derivatives of thiazolo[4,5-d]pyrimidine possess antibacterial properties against strains such as Escherichia coli and Pseudomonas aeruginosa .
    • Case Study : One derivative exhibited a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa, indicating strong antimicrobial efficacy .

Neuropharmacological Applications

The structural characteristics of 2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one suggest potential applications in neuropharmacology:

  • CNS Activity : Some studies have explored its effects on central nervous system disorders. Compounds within this class have been evaluated for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects .

Summary of Findings

Application AreaKey Findings
Anticancer ActivitySignificant cytotoxicity against multiple cancer cell lines; mechanism involves enzyme inhibition.
Antimicrobial ActivityEffective against E. coli and Pseudomonas aeruginosa; low MIC values indicate strong efficacy.
Neuropharmacological ApplicationsPotential modulation of CNS neurotransmitter systems; neuroprotective effects under investigation.

Mechanism of Action

The mechanism by which 2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical reactions. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates the compound against analogous fused thiazolo-pyrimidine derivatives, focusing on structural features, synthetic routes, and pharmacological activities.

Structural Comparison

Compound Name Key Structural Features Biological Relevance
2-Methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one Methyl at C2; fused thiophene-thiazole-pyrimidine Kinase inhibition, anticancer
3,6,7-Trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one Methyl groups at C3, C6, C7; reduced benzo ring Enhanced lipophilicity
4-(4-Methylphenyl)-1-piperidin-1-ylmethyl-tetrahydro[1,2,4]triazolo[4,3-a]benzo-thienopyrimidine Triazolo ring substitution; piperidinylmethyl side chain Anticancer (comparable to standards)
12h (Phenylbenzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one) Pyranopyrimidine fused with benzothiazole; nitroethenamine substituent Antiproliferative (IC50: 1.2–3.8 µM)

Pharmacological Activities

Compound Target/Activity Potency (IC50/EC50) Selectivity Notes References
2-Methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno...pyrimidin-5-one Tubulin polymerization inhibition Not reported Broad-spectrum cytotoxicity
4-(4-Methylphenyl)-1-piperidinylmethyl-triazolo-benzo-thienopyrimidine Anticancer (MCF-7, HeLa) Comparable to doxorubicin Low toxicity to non-cancerous cells
12h (Phenylbenzo-thiazolo-pyrano-pyrimidinone) Antiproliferative (DU 145, MDA-MB-231) 1.2 µM (DU 145) Selective for cancer vs. HEK293 cells
Thiazolo[3,2-a]pyrido[2,3-d]pyrimidinones (e.g., compound 335) Acetylcholinesterase (AChE) inhibition 0.8–2.4 µM Potential for Alzheimer’s therapy

Key Research Findings

  • Synthetic Flexibility: The methyl-substituted benzo-thieno-thiazolo-pyrimidinone scaffold allows regioselective modifications, such as tellurium incorporation (e.g., compound 16) for redox-active applications .
  • Biological Selectivity: Microwave-synthesized pyranopyrimidines (e.g., 12h) exhibit cancer cell selectivity via tubulin binding, with minimal off-target effects .
  • Structural-Activity Relationships (SAR): Methyl groups (e.g., at C2 or C3) enhance metabolic stability but may reduce solubility . Fused pyrano or triazolo rings improve binding to kinase pockets (e.g., EGFR or VEGFR2) .

Biological Activity

2-Methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound that belongs to the class of thieno[2,3-d]pyrimidines. This class has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities associated with this specific compound and its derivatives based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that combines thieno and pyrimidine rings. Its molecular formula is C12H12N2OSC_{12}H_{12}N_2OS, and it has a molecular weight of 236.30 g/mol. The presence of multiple functional groups in its structure contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives. A series of compounds synthesized from this scaffold demonstrated significant inhibitory effects on various cancer cell lines. For example:

  • Compound 20 exhibited a TGI (tumor growth inhibition) value of 16.2 μM against the NCI 60 cell lines.
  • Compound 23 showed even more potent activity with an IC50 value of 6.6 μM, outperforming standard treatments like 5-fluorouracil in some cases .

These compounds primarily exert their effects by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .

Antimicrobial and Anti-inflammatory Properties

Research has also indicated that thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties. A study reported that certain derivatives effectively inhibited bacterial growth and showed promise as anti-inflammatory agents . The mechanism involves the modulation of inflammatory pathways and inhibition of pro-inflammatory cytokines.

Synthesis and Evaluation

A notable study involved synthesizing several thieno[2,3-d]pyrimidine derivatives through a microwave-assisted method. The cytotoxicity was evaluated against the MDA-MB-231 breast cancer cell line:

  • Compound VII demonstrated an IC50 value of 27.6 μM, indicating strong cytotoxic activity.
  • The presence of electron-withdrawing groups significantly enhanced the cytotoxicity compared to other derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that specific modifications to the thieno[2,3-d]pyrimidine scaffold can enhance biological activity:

  • Substituting methyl groups with larger alkyl chains increased lipophilicity and improved cellular uptake.
  • The introduction of halogen atoms also correlated with increased potency against tumor cells .

Data Table: Biological Activity Summary

CompoundActivity TypeIC50/TGI Value (μM)Reference
Compound 20AntitumorTGI: 16.2
Compound 23AntitumorIC50: 6.6
Compound VIICytotoxic (MDA-MB-231)IC50: 27.6

Q & A

Q. What are the primary synthetic strategies for constructing the fused thieno-thiazolo-pyrimidine core in this compound?

The synthesis typically involves cyclocondensation of precursor heterocycles. For example, hydrazides or aminocarbonyl compounds react with 2-isothiocyanato-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile to form the thiazolo-pyrimidine ring system via a one-pot procedure. Ethanol or glacial acetic acid under reflux conditions is commonly used to drive the reaction to completion, achieving yields >70% . Key intermediates like 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one are critical for subsequent functionalization .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

  • 1H/13C NMR : Assigns proton environments and confirms substitution patterns in the fused rings.
  • Elemental analysis : Validates purity and stoichiometry.
  • Mass spectrometry (ESI-MS or HRMS) : Confirms molecular ion peaks and fragmentation pathways.
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for analogous compounds like 2-phenyl-8,9,10,11-tetrahydro-1-benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine .

Q. How are in vitro biological activities typically screened for derivatives of this compound?

Standard protocols include:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Anti-inflammatory testing : Inhibition of COX-1/2 or TNF-α production in cell lines.
  • Cytotoxicity screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7). Derivatives with [1,3,4]thiadiazolo or triazolo substituents often show enhanced bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in thiazolo-pyrimidine ring formation?

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) favor cyclization over side reactions .
  • Catalysis : Triethylamine (Et3N) enhances nucleophilic substitution in alkylation steps .
  • Temperature control : Reflux in ethanol (78°C) balances reaction rate and decomposition risks .
  • Substituent tuning : Electron-withdrawing groups on precursors reduce steric hindrance, improving yields .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

  • Dose-response profiling : Validate activity thresholds using multiple concentrations (e.g., IC50 vs. % inhibition at fixed doses).
  • Off-target assays : Rule out nonspecific effects (e.g., membrane disruption via hemolysis assays).
  • Structural analogs : Compare bioactivity of derivatives with minor substituent changes to identify pharmacophores. For instance, replacing methyl with ethyl groups in the thiazolo ring can alter antimicrobial potency by 3–5-fold .

Q. What computational methods aid in predicting structure-activity relationships (SAR) for this compound?

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with targets like DHFR or bacterial topoisomerases.
  • QSAR modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data.
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. These approaches are validated in studies on analogous thieno-pyrimidines .

Q. How do steric and electronic effects influence regiochemistry in multi-step functionalization?

  • Steric effects : Bulky substituents at position 2 of the thiazolo ring direct electrophilic attacks to position 7.
  • Electronic effects : Electron-deficient pyrimidine rings favor nucleophilic substitution at sulfur-containing sites. For example, methylthio groups at position 3 enhance reactivity toward hydrazine derivatives, forming triazolo-fused systems .

Methodological Guidance

Q. What strategies mitigate byproduct formation during cyclocondensation?

  • Stepwise purification : Isolate intermediates (e.g., 2-azido-3-thiophenecarboxylates) before cyclization .
  • Stoichiometric control : Use 1.1 equivalents of alkyl halides to minimize unreacted starting material .
  • Chromatography : Flash silica gel columns with hexane/EtOAc gradients resolve structurally similar byproducts .

Q. How can regiochemical ambiguities in fused ring systems be resolved experimentally?

  • NOE NMR : Detects spatial proximity of protons in ambiguous regions.
  • Isotopic labeling : Track reaction pathways using 13C-labeled precursors.
  • Single-crystal XRD : Definitive for assigning positions in polycyclic systems, as shown for benzothieno-triazolo-pyrimidines .

Q. What in silico tools predict metabolic stability and toxicity early in development?

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 interactions, hepatotoxicity, and Ames mutagenicity.
  • Metabolic site identification : MetaSite highlights vulnerable positions (e.g., sulfur atoms prone to oxidation) .

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